![molecular formula C18H22FN3OS B2430180 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351644-93-3](/img/structure/B2430180.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Research in the field of organic and medicinal chemistry often focuses on synthesizing and characterizing novel compounds for various applications. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, showcasing the potential of similar compounds in medicinal chemistry applications (Chkirate et al., 2019).
Antitumor Evaluation
Another area of interest is the antitumor evaluation of heterocyclic compounds derived from structures similar to the query compound. The study on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated significant inhibitory effects on various cancer cell lines, highlighting the potential of these compounds in cancer research (Shams et al., 2010).
Antimicrobial Studies
The synthesis and antimicrobial studies of 4‐Oxo‐thiazolidine derivatives, starting from compounds like ethyl (4-chlorophenoxy)acetate, have shown promising results against various microbial strains. This research area demonstrates the potential use of acetamide derivatives in developing new antimicrobial agents (Patel et al., 2009).
Anti-Diabetic Agents
Compounds with structures similar to the query have also been explored for their potential as anti-diabetic agents. The synthesis and evaluation of bi-heterocycles for enzyme inhibition and cytotoxic behavior provide insights into the development of new treatments for diabetes (Abbasi et al., 2020).
Antiallergic Agents
The development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has been researched for their antiallergic properties. This research underscores the potential of similar compounds in treating allergic reactions and conditions (Menciu et al., 1999).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-22(18-21-17-14(19)8-5-9-15(17)24-18)12-16(23)20-11-10-13-6-3-2-4-7-13/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYSIIDOGIFTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CCCCC1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide |
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